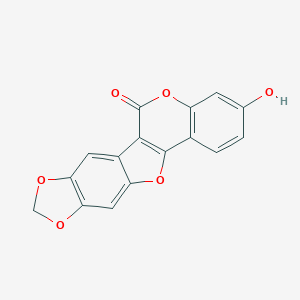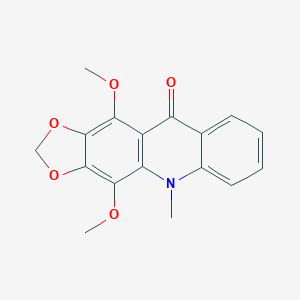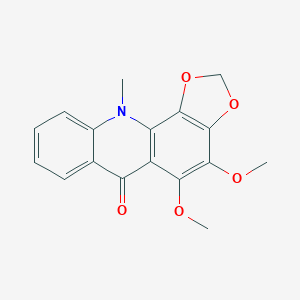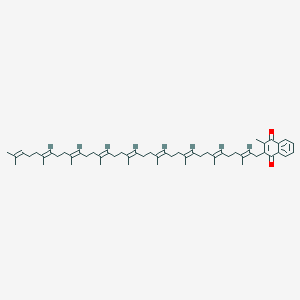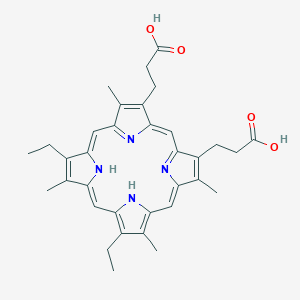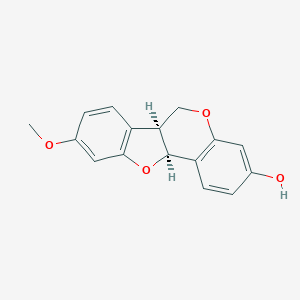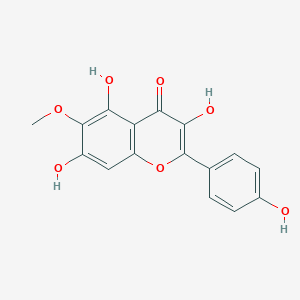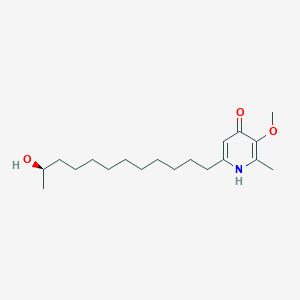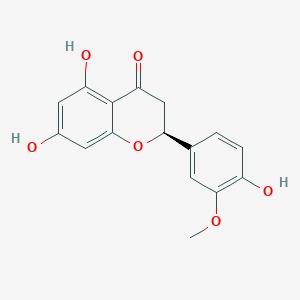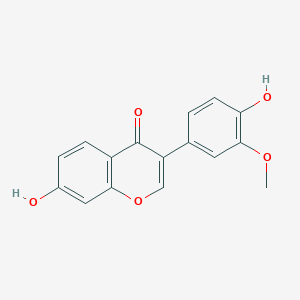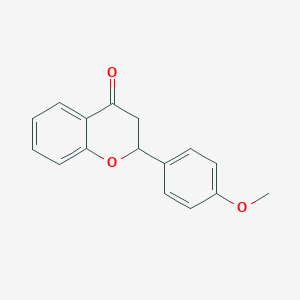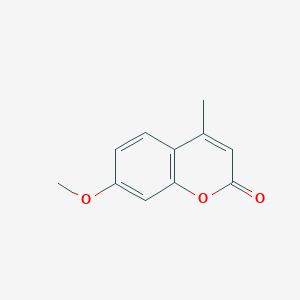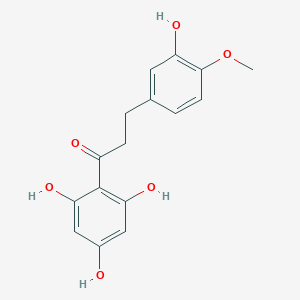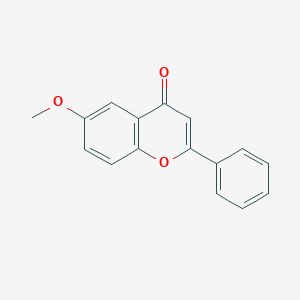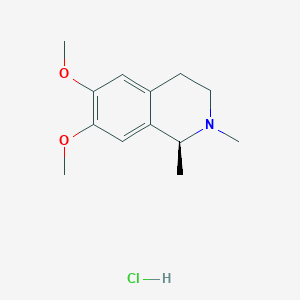
Carnegine hydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carnegine hydrochloride, (S)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a chiral molecule that is synthesized from L-carnitine, an amino acid derivative found in animal tissues. Carnegine hydrochloride, (S)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of Carnegine hydrochloride, (S)- is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and learning. Carnegine hydrochloride, (S)- also has antioxidant properties, which help to protect cells from oxidative stress and damage.
Effets Biochimiques Et Physiologiques
Carnegine hydrochloride, (S)- has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. It also has cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Carnegine hydrochloride, (S)- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a chiral separation process. Additionally, it has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its exact therapeutic benefits.
Orientations Futures
There are several future directions for research on Carnegine hydrochloride, (S)-. One of the directions is to further investigate its mechanism of action and how it interacts with other molecules in the body. Additionally, research could focus on its potential therapeutic benefits for other diseases, such as cancer and autoimmune diseases. Furthermore, research could focus on developing new synthetic methods for Carnegine hydrochloride, (S)- that are more efficient and cost-effective.
Méthodes De Synthèse
Carnegine hydrochloride, (S)- is synthesized from L-carnitine using a chiral separation process. The process involves the use of a chiral stationary phase, which separates the enantiomers of L-carnitine. The (S)-enantiomer is then converted to Carnegine hydrochloride, (S)- through a series of chemical reactions, including hydrolysis and acidification.
Applications De Recherche Scientifique
Carnegine hydrochloride, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, which make it a promising candidate for the treatment of various diseases. Some of the diseases that Carnegine hydrochloride, (S)- has been studied for include diabetes, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Numéro CAS |
65140-22-9 |
|---|---|
Nom du produit |
Carnegine hydrochloride, (S)- |
Formule moléculaire |
C13H19NO2·HCl |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1 |
Clé InChI |
LARXMHOYLNCTFD-FVGYRXGTSA-N |
SMILES isomérique |
C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Synonymes |
Carnegin Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



